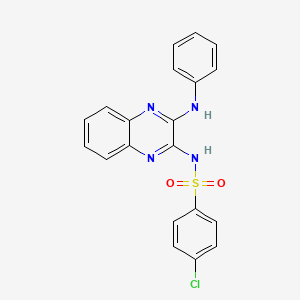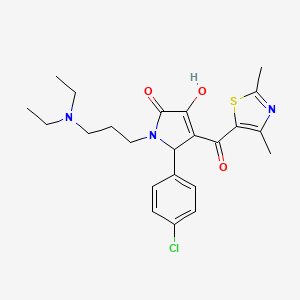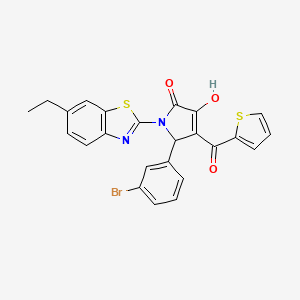![molecular formula C25H21ClN6O3S B12137531 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137531.png)
3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide implique généralement plusieurs étapes, commençant par la préparation des intermédiaires quinoxaline et pyrazole. Ces intermédiaires sont ensuite couplés dans des conditions de réaction spécifiques pour former le composé final. Les conditions de réaction comprennent souvent l’utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l’échelle des méthodes de synthèse en laboratoire, l’optimisation des conditions de réaction et l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et réduire les coûts. L’utilisation de systèmes automatisés et de techniques de purification avancées garantit la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de nucléophiles ou d’électrophiles dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases, les oxydants, les réducteurs et les solvants comme l’éthanol, le méthanol et le dichlorométhane. Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent donner divers dérivés avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.
Biologie : Enquête sur ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Exploré comme candidat médicament potentiel pour le traitement de diverses maladies en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux, catalyseurs et autres applications industrielles.
Applications De Recherche Scientifique
3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
Le mécanisme d’action de 3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d’autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide
- 3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide
- **3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide
Unicité
L’unicité de 3-chloro-N-[3-[(1,5-diméthyl-3-oxo-2-phénylpyrazol-4-yl)amino]quinoxalin-2-yl]benzènesulfonamide réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles.
Propriétés
Formule moléculaire |
C25H21ClN6O3S |
|---|---|
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H21ClN6O3S/c1-16-22(25(33)32(31(16)2)18-10-4-3-5-11-18)29-23-24(28-21-14-7-6-13-20(21)27-23)30-36(34,35)19-12-8-9-17(26)15-19/h3-15H,1-2H3,(H,27,29)(H,28,30) |
Clé InChI |
MDBCXZZVFCUBIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137463.png)
![N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12137469.png)

![2-amino-1-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137477.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137482.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12137487.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137488.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylph enyl)acetamide](/img/structure/B12137496.png)

![9-Bromo-2-(4-ethoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137520.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137528.png)


![6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide](/img/structure/B12137540.png)
